molecular formula C8H4Cl2F2O2 B1448865 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1806296-41-2

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1448865
CAS No.: 1806296-41-2
M. Wt: 241.02 g/mol
InChI Key: AKAWYKVHIGSQFT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.02 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde typically involves the chlorination of 2-(difluoromethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions of the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3,4-Dichloro-2-(difluoromethoxy)benzoic acid.

    Reduction: 3,4-Dichloro-2-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)benzaldehyde
  • 3-Chloro-4-(difluoromethoxy)benzaldehyde
  • 2-(Difluoromethoxy)benzaldehyde
  • 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Uniqueness: 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3,4-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-13)7(6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAWYKVHIGSQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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